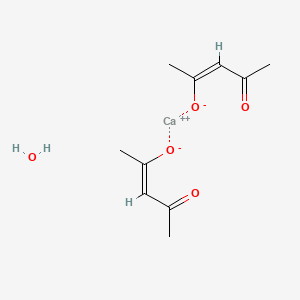
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is a compound that features a brominated benzene ring with isotopic carbon labeling and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride typically involves the bromination of a benzene derivative followed by the introduction of an amine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The isotopic labeling of carbon atoms is achieved through the use of isotopically labeled precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled precursors in industrial settings requires careful handling and precise control of reaction conditions to maintain the integrity of the labeled atoms .
Analyse Des Réactions Chimiques
Types of Reactions
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is used as a precursor in the synthesis of more complex molecules. Its isotopic labeling makes it valuable for tracing reaction pathways and studying reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its isotopic labeling allows for precise tracking of the compound within biological pathways .
Medicine
In medicine, the compound’s amine group makes it a potential candidate for drug development. Its unique structure may offer therapeutic benefits in treating certain medical conditions .
Industry
In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its isotopic labeling provides a means for quality control and product verification .
Mécanisme D'action
The mechanism of action of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play key roles in binding to these targets, influencing their activity and function. The isotopic labeling allows for detailed studies of these interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trienamine;hydrochloride: Similar structure but different functional groups.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Different core structure but similar bromination.
Uniqueness
The uniqueness of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride lies in its combination of bromination, isotopic labeling, and amine functionality. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
1325559-26-9 |
|---|---|
Formule moléculaire |
C7H9BrClN |
Poids moléculaire |
228.46 g/mol |
Nom IUPAC |
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H/i1+1,2+1,3+1,4+1,6+1,7+1; |
Clé InChI |
MDEJOHXOXKDGOU-BTZXTVEYSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)CN)Br.Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


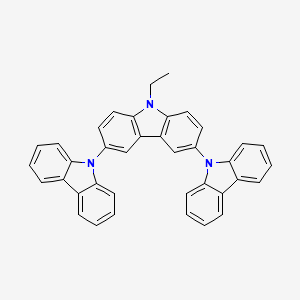
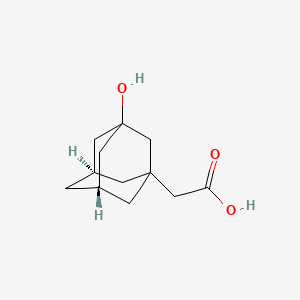
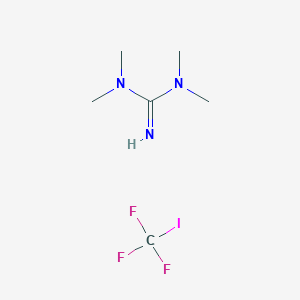


![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
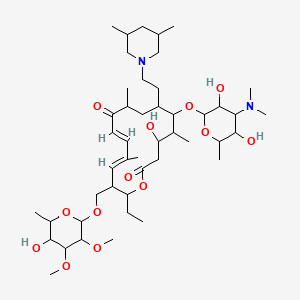
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)


